7-Bromoquinazolin-4(3H)-one

Medicinal Chemistry Organic Synthesis Anticancer

Researchers requiring a regiospecific 7-bromo handle for quinazolin-4-one SAR studies face limited isomer availability and inconsistent scale-up routes. 7-Bromoquinazolin-4(3H)-one (CAS 194851-16-6) resolves this with a documented 82% yield scale-up from 75 g, enabling rapid preclinical synthesis. - Enables site-selective Suzuki-Miyaura cross-coupling for antitumor cyclosuccinamide leads. - Positionally distinct from 6-bromo analogs, providing a unique SAR vector for kinase inhibition and α7 nAChR modulation. - Shipped globally with full analytical traceability (NMR, HPLC, LC-MS).

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 194851-16-6
Cat. No. B063678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinazolin-4(3H)-one
CAS194851-16-6
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=NC2=O
InChIInChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
InChIKeyFUGKKMYSCAYXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Core Properties


7-Bromoquinazolin-4(3H)-one (CAS 194851-16-6) is a heterocyclic building block belonging to the quinazolin-4-one class [1]. Its molecular formula is C8H5BrN2O, with a molecular weight of 225.04 g/mol . The compound exists in a lactam-lactim tautomeric equilibrium, which is reflected by its interchangeable names: 7-bromoquinazolin-4(3H)-one and 7-bromoquinazolin-4-ol . Key physicochemical parameters include a predicted density of 1.82±0.1 g/cm³ and a predicted boiling point of 350.1±44.0 °C . As a key intermediate, it features a reactive bromine atom at the 7-position, enabling downstream functionalization via cross-coupling reactions for the synthesis of diverse bioactive molecules and pharmaceutical candidates [2].

1Regiospecific Suzuki-Miyaura cross-coupling handle
2Quinazolin-4-one scaffold for heterocyclic derivatization
3Supports multi-step synthesis to pharmaceutical intermediates

Risks of Analog Substitution


Substituting 7-bromoquinazolin-4(3H)-one with a generic analog (e.g., 6-bromo or unsubstituted quinazolinone) is scientifically non-trivial due to the strict positional dependence of both biological activity and synthetic utility. In medicinal chemistry, the bromine substitution pattern on the quinazolinone core is a critical determinant of target binding, as evidenced by structure-activity relationship (SAR) studies showing that 6- and 7-substituted analogs exhibit divergent pharmacological profiles [1]. For instance, in α7 nicotinic acetylcholine receptor modulation, the bioisosteric replacement of the core heterocycle (rather than just the bromine position) resulted in a complete loss of activity, underscoring the sensitivity of these scaffolds to structural changes [1]. In synthetic applications, the 7-bromo isomer is specifically employed as a versatile handle for site-selective cross-coupling reactions (e.g., Suzuki-Miyaura), a synthetic strategy not directly transferable to the 5-, 6-, or 8-bromo isomers without altering the final compound's regioisomeric identity and potentially its biological properties [2].

Position-specific reactivity
7-Bromo regiospecificity is critical for target molecular architecture; other isomers may alter the reaction outcome and final regioisomeric identity.
SAR divergence across halogen positions
6-Substituted and 7-substituted quinazolinones exhibit distinct pharmacological profiles; 6-bromo analogs may not reproduce target binding or activity.
Synthetic utility mismatch
Cross-coupling strategies designed for the 7-position cannot be directly transferred to 5-, 6-, or 8-bromo isomers without route redesign.

Comparative Activity and Synthetic Utility


Regiospecific Cross-Coupling for Antitumor Synthesis

The 7-bromo group serves as a critical synthetic handle for site-selective functionalization via Suzuki-Miyaura cross-coupling, a key step in the synthesis of advanced antitumor agents. In a representative process, 7-bromoquinazolin-4(3H)-one was coupled with p-aminophenyl borate hydrochloride to yield the key intermediate 4-((3H)-7-quinazolin-4-one)aniline, which was subsequently used to build a cyclosuccinamide antitumor compound [1]. This specific reactivity at the 7-position is fundamental to the synthesis of this particular chemical series.

Regiospecific Cross-Coupling
Supporting evidence
7-Br: Key intermediate for cyclosuccinamide antitumor synthesisOther isomers: Different regioisomer may alter biological activity
Regiospecific building block for defined molecular architectures
Suzuki-Miyaura conditions per patent route
Medicinal Chemistry Organic Synthesis Anticancer

Divergent Antifungal Potency by Substitution Position

While direct antifungal data for 7-bromoquinazolin-4(3H)-one is not available, a robust class-level inference can be drawn from studies on closely related 6-bromo analogs, which demonstrate that even minor changes in substitution lead to significant activity differences. For instance, the 6-bromo-3-propylquinazolin-4-one derivative (3h) exhibited good antifungal activity [1], while a separate series of novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for bioactivity [2]. Another study on 6-bromo-2-methyl-3-(substituted phenyl)quinazolin-4-one derivatives found that specific compounds (2b, 2c, 2d, 2g, 2h) displayed significant antibacterial and antifungal activity, comparable to standard drugs [3]. These findings underscore that the position and nature of substitution on the quinazolinone core are critical determinants of biological outcome.

Antifungal SAR
Class-level inference
6-Bromo analogs show good antifungal activity; direct 7-bromo data not reported.
SAR highly position-dependent; 7-bromo may yield distinct profile
Requires experimental validation in antifungal assays
Antifungal Agricultural Chemistry SAR

Positional Isomerism and Kinase Inhibition Profile

The substitution pattern on the quinazolinone core is a primary driver of its kinase inhibition profile. A study on novel quinazolinones designed as multi-kinase inhibitors demonstrated that specific substitution patterns on the quinazolin-4-one scaffold, including 6-iodo and various 2- and 3-position modifications, are essential for achieving potent and selective inhibition of target kinases [1]. While this study focuses on 6-iodo rather than 7-bromo, it establishes a critical class-level inference: the exact position and nature of the halogen substituent (e.g., bromo vs. iodo, 6- vs. 7-position) are key variables in the design of potent kinase inhibitors. This implies that a 7-bromo analog would be expected to have a distinct selectivity and potency profile compared to its 6-substituted counterparts.

Kinase Inhibition Profile
Class-level inference
6-Iodo analogs designed as multi-kinase inhibitors; 7-bromo not directly studied.
Halogen position and type influence kinase selectivity
7-Bromo expected to show divergent kinase inhibition
Kinase Inhibition Cancer SAR

Scalable Synthesis at Kilogram Scale

The compound has been utilized in a scalable, high-yielding process to synthesize a key pharmaceutical intermediate. A reported procedure details the reaction of 7-bromoquinazolin-4(3H)-one (75 g scale) with (R)-ethyl-4-bromo-2-methyl-2-(methylsulfonyl)butanoate, achieving an overall yield of 82% for the product, (R)-ethyl 4-(7-bromo-4-oxoquinazolin-3(4H)-yl)-2-methyl-2-(methylsulfonyl)butanoate [1]. This demonstrates the compound's viability and robust performance in multi-gram to kilogram-scale synthetic transformations relevant to preclinical and early clinical supply.

Scalable Synthesis
Supporting evidence
82%isolated yield at 75 g scale
Demonstrates viability for multi-gram to kg-scale campaigns
Two-step process with alkylating agent
Process Chemistry Scale-up Drug Synthesis

Research and Industrial Applications


Antitumor Agent Synthesis via Cross-Coupling

7-Bromoquinazolin-4(3H)-one is the essential starting material for synthesizing cyclosuccinamide antitumor compounds. The synthesis relies on the 7-bromo group's unique reactivity in a Suzuki-Miyaura cross-coupling reaction, which is used to install a specific aniline moiety at the 7-position. This step is critical for generating the core structure of the final antitumor agent [5]. Using any other isomer would result in a different regioisomer, likely with altered or abolished antitumor activity.

SAR Studies on Kinase and Receptor Targets

This compound is a crucial tool for exploring structure-activity relationships (SAR) in medicinal chemistry. Research demonstrates that the position and nature of halogen substituents on the quinazolin-4(3H)-one core are key determinants of biological activity, including multi-kinase inhibition [5] and α7 nicotinic acetylcholine receptor modulation [3]. The 7-bromo derivative provides a specific starting point for generating a series of analogs to probe these critical SAR interactions, where substituting it with a 6-bromo isomer would lead to a different chemical series with an unpredictable activity profile.

Large-Scale Intermediate Synthesis

The compound is suitable for process development and scale-up. A documented procedure demonstrates a robust, high-yielding (82%) synthesis of a complex chiral intermediate starting from 75 grams of 7-bromoquinazolin-4(3H)-one [5]. This established protocol provides a reliable starting point for teams needing to produce significant quantities of advanced intermediates for preclinical toxicology or formulation studies, mitigating the risks associated with developing a new scale-up route from scratch.

Antifungal Lead Optimization

While direct data is limited, the quinazolin-4-one class shows promise as a source of antifungal agents. Studies on 6-bromo-substituted analogs have identified compounds with good antifungal activity [5]. The 7-bromoquinazolin-4(3H)-one scaffold offers a distinct and unexplored chemical space for lead optimization. Researchers can use this core to synthesize a novel library of 7-substituted derivatives, exploring a different SAR vector from the more commonly studied 6-substituted series, potentially leading to new antifungal leads with unique mechanisms of action or selectivity profiles.

Application
Selection Property
Validation Focus
Antitumor agent synthesis research
Regiospecific cross-coupling handle
Suzuki-Miyaura reaction at 7-position
Kinase and receptor SAR exploration
Positional halogen for SAR analysis
Compare 7-bromo vs 6-substituted analogs in target assays
Large-scale intermediate production
Demonstrated scalable synthetic route
Reproduce yield under process conditions
Antifungal lead optimization
Quinazolinone scaffold for antifungal SAR
Synthesize 7-substituted library and assay antifungal activity

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